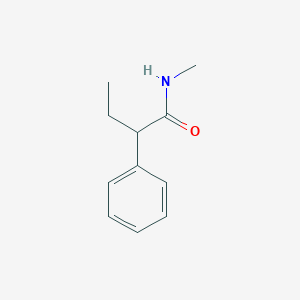

N-Methyl-2-phenylbutyramide

Description

N-Methyl-2-phenylbutyramide (MPB) is a degradation product formed during the high-temperature reaction of phenobarbital derivatives with tetramethylammonium hydroxide (TMPAH) in gas chromatography (GC) injection ports. Initially misidentified as 2-ethyl-2-phenylmalondiamide due to overlapping retention times, MPB was later confirmed through GC-mass spectrometry (GC-MS) and synthetic studies . Its formation is linked to the decomposition of methylated phenobarbital derivatives, particularly under alkaline conditions, making it a critical compound in analytical chemistry for understanding barbiturate degradation pathways .

Properties

CAS No. |

4871-04-9 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-methyl-2-phenylbutanamide |

InChI |

InChI=1S/C11H15NO/c1-3-10(11(13)12-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,12,13) |

InChI Key |

LCSRDUUGQDXQMD-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)NC |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

2-Ethyl-2-phenylmalondiamide

- Structural Differences : Unlike MPB’s phenylbutyramide backbone, 2-ethyl-2-phenylmalondiamide contains a malondiamide core with ethyl and phenyl substituents. This structural distinction affects polarity and fragmentation patterns in mass spectrometry .

- Analytical Confusion : Early studies misassigned MPB to this compound due to similar GC retention times, highlighting the necessity of MS for unambiguous identification .

2.1.2. N-Methylphenobarbital

- Reactivity: N-Methylphenobarbital is a monomethylated phenobarbital derivative. It undergoes rapid ring cleavage under alkaline conditions, serving as a direct precursor to MPB during TMPAH-mediated degradation .

- Stability : Less stable than MPB, it decomposes readily in alkaline environments, making it a transient intermediate in MPB formation pathways .

2.1.3. N,N'-Dimethylphenobarbital

- Degradation Pathway: This dimethylated derivative decomposes in the GC injection port to yield MPB, though its role as a precursor is debated. Kurata et al. argued that MPB arises primarily from dimethyl derivatives rather than phenobarbital itself .

Formation Pathways and Stability

- MPB vs. N-Methylphenobarbital: MPB is a terminal degradation product, whereas N-methylphenobarbital is an intermediate. MPB’s stability under analytical conditions contrasts with the latter’s susceptibility to further decomposition .

- pH Sensitivity: MPB formation is highly dependent on alkaline conditions.

Analytical Behavior

- Retention Time Overlap : MPB’s initial misidentification underscores challenges in distinguishing it from 2-ethyl-2-phenylmalondiamide using GC alone. MS fragmentation patterns (e.g., amide vs. malondiamide peaks) resolve this ambiguity .

- Quantitative Reliability: Studies conflict on whether MPB reliably correlates with phenobarbital concentration. Osiewicz et al. reported a linear relationship, but Serfontein and De Villiers found inconsistencies, suggesting MPB’s utility varies with experimental conditions .

Comparative Data Table

Key Research Findings

- Mechanistic Uncertainty: MPB formation may originate from both mono- and dimethylated phenobarbital derivatives, though recent studies emphasize the dimethyl pathway .

- Analytical Mitigation Strategies: Adjusting pH to 8–10 before alkylation reduces MPB yield, improving phenobarbital quantification accuracy .

- Quantitative Discrepancies: While Osiewicz et al. proposed MPB as a linear proxy for phenobarbital, later studies by Serfontein and De Villiers questioned reproducibility, advocating for combined quantification of MPB and methylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.